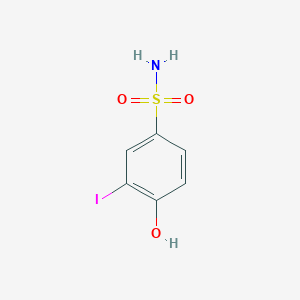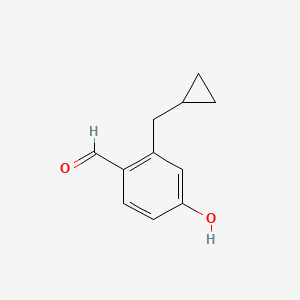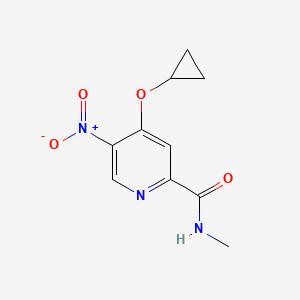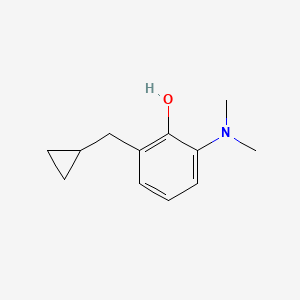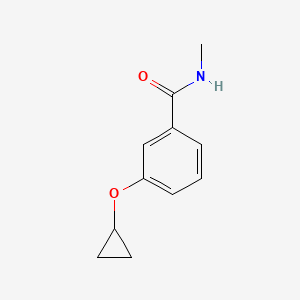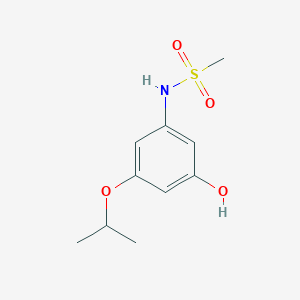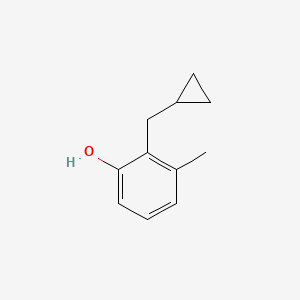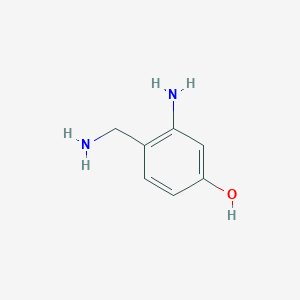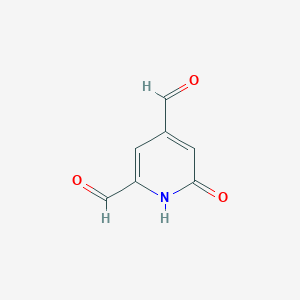
6-Hydroxypyridine-2,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxypyridine-2,4-dicarbaldehyde is a chemical compound with the molecular formula C7H5NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two aldehyde groups at the 2 and 4 positions and a hydroxyl group at the 6 position on the pyridine ring. It is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypyridine-2,4-dicarbaldehyde typically involves the oxidation of 6-hydroxymethylpyridoxine derivatives. One common method includes the use of manganese dioxide as an oxidizing agent. The reaction conditions are carefully controlled to ensure regioselective oxidation, leading to the formation of the desired aldehyde groups .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves multiple steps, including acylation, esterification, reduction, and oxidation. The overall yield of the compound is optimized through careful control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxypyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives.
Scientific Research Applications
6-Hydroxypyridine-2,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of functionalized resins and fluorescent probes
Mechanism of Action
The mechanism of action of 6-Hydroxypyridine-2,4-dicarbaldehyde involves its ability to form Schiff bases with primary amines. This reaction leads to the formation of imines, which can further participate in various biochemical pathways. The compound’s aldehyde groups are reactive and can form covalent bonds with nucleophilic sites on biomolecules, influencing their function .
Comparison with Similar Compounds
2,6-Pyridinedicarboxaldehyde: Similar in structure but lacks the hydroxyl group at the 6 position.
Pyridine-2,4-dicarboxaldehyde: Another derivative with carboxaldehyde groups at the 2 and 4 positions but without the hydroxyl group.
Uniqueness: 6-Hydroxypyridine-2,4-dicarbaldehyde is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows for additional chemical modifications. This makes it a versatile compound in synthetic chemistry and biochemical applications .
Properties
CAS No. |
1393544-03-0 |
|---|---|
Molecular Formula |
C7H5NO3 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
6-oxo-1H-pyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-6(4-10)8-7(11)2-5/h1-4H,(H,8,11) |
InChI Key |
BOTLMJWAMHJWJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


